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Parameter Details Citation

Primary Metabolizing
Enzyme

CYP3A4 [1] [2]
[3]

Bioavailability 11% [1] [2]

Food Effect Increases exposure (AUC 1.57-fold, Cmax 2.06-fold);

administer with food

[1]

Effect of Acid
Suppressants

No interaction (e.g., omeprazole) [1]

Clinically Significant Drug Interaction Management

Interacting Drug
Class

Examples
Potential Effect on
Elacestrant

Recommended
Management

Strong/Moderate
CYP3A4 Inhibitors

Itraconazole,
clarithromycin,

verapamil, diltiazem

Increase elacestrant plasma
concentration; higher risk of

adverse reactions

Avoid concomitant
use [1] [3] [4]
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Interacting Drug
Class

Examples
Potential Effect on
Elacestrant

Recommended
Management

Strong/Moderate
CYP3A4 Inducers

Rifampin,

carbamazepine, St.
John's Wort

Decrease elacestrant

plasma concentration;
potential loss of efficacy

Avoid concomitant

use [1] [2] [3]

Experimental Protocol for Investigating CYP3A4-
Mediated Interactions

For in vitro studies assessing elacestrant's metabolic stability and drug interaction potential, the following

methodology can serve as a guide [1] [5].

Objective: To determine the enzyme kinetics of elacestrant and its interaction potential with CYP3A4

inhibitors/inducers in human liver microsomes (HLMs) or hepatocytes.

Materials:

Test System: Pooled HLMs or cryopreserved human hepatocytes.
Substrate: Elacestrant.
Reference Compounds: Specific CYP3A4 substrates (e.g., testosterone), inhibitors (e.g.,
ketoconazole), and inducers (e.g., rifampin).

Analytical Instrumentation: LC-MS/MS system for quantitation.

Procedure:

Metabolic Stability Assessment:

Incubate elacestrant (at clinically relevant concentrations, e.g., ~60 ng/mL based on Cmin)

with HLMs in the presence of NADPH-generating system [1].
Withdraw aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

Terminate reactions with an organic solvent (e.g., acetonitrile) and analyze supernatant via LC-
MS/MS to determine parent compound depletion.

Calculate intrinsic clearance (CLint).

Reaction Phenotyping:
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Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific inhibitory antibodies in

HLMs.
Alternatively, use cDNA-expressed recombinant CYP enzymes to identify which isoform(s) are

primarily responsible for elacestrant metabolism.
A significant reduction in metabolite formation in the presence of a CYP3A4-specific inhibitor

confirms the primary metabolic pathway.

Drug-Drug Interaction (DDI) Studies:

Inhibition: Co-incubate elacestrant in HLMs with known CYP3A4 inhibitors at various

concentrations. Measure the IC50 value for the inhibition of elacestrant metabolite formation.
Induction: Culture human hepatocytes with elacestrant and a known CYP3A4 inducer (e.g.,

rifampin) for 48-72 hours. Measure subsequent CYP3A4 enzyme activity using a probe
substrate or by quantifying CYP3A4 mRNA/protein levels.

Elacestrant Metabolic Pathway and Interaction
Mechanisms

The following diagram illustrates the primary metabolic pathway of elacestrant and the key mechanisms of

its drug interactions.
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Frequently Asked Questions (FAQs) for Researchers

Q1: Are there any special handling considerations for elacestrant in a research setting? Yes.

Elacestrant is considered to have the potential to cause fetal harm. In accordance with safe handling

procedures for hazardous drugs, researchers should use appropriate personal protective equipment (PPE),

such as gloves and lab coats, during weighing, formulation, and administration in pre-clinical studies [3].

Q2: Does hepatic impairment affect elacestrant's pharmacokinetics? Yes. Pharmacokinetic data indicate

that dose reduction is required for patients with moderate hepatic impairment (Child-Pugh B). Elacestrant

should be avoided in patients with severe hepatic impairment (Child-Pugh C), as appropriate dosing has not

been established [1] [3] [4]. A postmarketing requirement includes a trial to determine the dose for severe

hepatic impairment [1].

Q3: What is the clinical evidence supporting the avoidance of CYP3A4 inducers and inhibitors? The

avoidance is based on elacestrant's pharmacokinetic profile. As a sensitive CYP3A4 substrate, co-

administration with strong inducers or inhibitors is expected to cause clinically significant changes in plasma

exposure. This can lead to subtherapeutic drug levels or increased toxicity, which is a standard management

strategy for drugs with this metabolic profile [1] [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Elacestrant Pharmacokinetic & Interaction Profile]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007327#elacestrant-drug-

interaction-management-cyp3a4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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